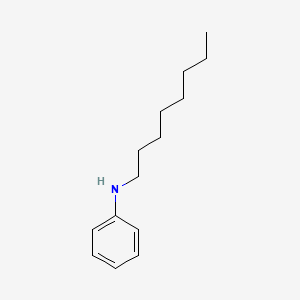

N-Octylaniline

Descripción

Contextualization within Amine Chemistry

N-Octylaniline is an organic compound characterized by an octyl group attached to an aniline (B41778) moiety. cymitquimica.com This structure places it within the broad class of amines, which are derivatives of ammonia (B1221849) where one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group. Specifically, this compound is a secondary amine when the octyl group is bonded to the nitrogen atom of aniline. semanticscholar.orgmjcce.org.mk The presence of both a long, hydrophobic octyl chain and a more hydrophilic aniline group gives the molecule amphiphilic properties, influencing its solubility and reactivity. cymitquimica.comcymitquimica.com Like other amines, this compound exhibits basic properties due to the lone pair of electrons on the nitrogen atom, allowing it to participate in a variety of chemical reactions, including alkylation and acylation. cymitquimica.com The chemical and radiolytic stability of high-molecular-weight amines like this compound is a critical factor in their application, although they can be susceptible to degradation under certain process conditions.

Significance in Contemporary Chemical Research

The unique structural features of this compound make it a valuable compound in several areas of modern chemical research. Its amphiphilic nature has led to its use as a surfactant and a potential emulsifier in various formulations. cymitquimica.com Furthermore, it serves as a crucial intermediate in the synthesis of more complex molecules, including dyes and pigments. cymitquimica.comcymitquimica.com

A significant area of research involves the use of N-n-octylaniline as an extractant in liquid-liquid extraction processes for the separation of metal ions. semanticscholar.orgmjcce.org.mkresearchgate.net For instance, it has been successfully employed for the extraction of yttrium(III), palladium(II), antimony(III), platinum(IV), rhodium(III), zirconium(IV), and tellurium(IV) from various media. semanticscholar.orgmjcce.org.mk This application is advantageous due to the compound's low cost, high purity, miscibility with diluents, and the absence of emulsion formation. semanticscholar.orgmjcce.org.mk

In the field of materials science, the isomer 4-n-octylaniline is of interest for the synthesis of liquid crystal materials. cymitquimica.com Additionally, research has explored its use in creating self-propelled micro-sized oil droplets and in studying proton transfer kinetics at liquid-liquid interfaces. chemicalbook.com The synthesis of selective benzimidazole-based analogs of sphingosine-1-phosphate, which have potential pharmaceutical applications, also utilizes 4-n-octylaniline. chemicalbook.comfishersci.pt

Isomeric Considerations and Distinctions

Isomers are compounds that have the same molecular formula but different structural arrangements of atoms. libretexts.org In the case of octylaniline, the position of the octyl group relative to the amine group on the benzene (B151609) ring, or its attachment to the nitrogen atom, gives rise to different isomers with distinct properties and applications. The two primary isomers discussed here are N-n-Octylaniline and 4-n-Octylaniline.

In N-n-Octylaniline, the n-octyl group is directly attached to the nitrogen atom of the aniline molecule, making it a secondary amine. cymitquimica.comsemanticscholar.org This direct attachment to the nitrogen influences its reactivity and its role as a liquid anion exchanger in solvent extraction. researchgate.net

Table 1: Properties of N-n-Octylaniline

| Property | Value |

|---|---|

| CAS Number | 3007-71-4 cymitquimica.com |

| Molecular Formula | C14H23N cymitquimica.comnih.gov |

| Molecular Weight | 205.34 g/mol nih.gov |

| Appearance | Colorless to pale yellow liquid cymitquimica.com |

| Boiling Point | 177–178 °C at 25 mmHg semanticscholar.orgmjcce.org.mk |

| Density | 0.89 g/cm³ semanticscholar.orgmjcce.org.mk |

| Solubility | Low in water; soluble in organic solvents like ethanol (B145695) and ether cymitquimica.com |

In 4-n-Octylaniline, the n-octyl group is attached to the benzene ring at the para (4th) position relative to the amino group. cymitquimica.com This isomeric form is a primary amine. Its structure lends itself to different applications, particularly in the synthesis of materials and biologically relevant molecules. cymitquimica.comchemicalbook.comfishersci.pt

Table 2: Properties of 4-n-Octylaniline

| Property | Value |

|---|---|

| CAS Number | 16245-79-7 cymitquimica.com |

| Molecular Formula | C14H23N cymitquimica.com |

| Molecular Weight | 205.34 g/mol |

| Appearance | Light yellow to tan-brown liquid ichemical.com |

| Boiling Point | 175 °C at 13 mmHg ichemical.com |

| Density | 0.898 g/mL at 25 °C ichemical.com |

| Melting Point | 17 °C ichemical.com |

| Solubility | Insoluble in water chemicalbook.comfishersci.pt |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-octylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14/h7-9,11-12,15H,2-6,10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCULWAWIZUGXTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184139 | |

| Record name | N-Octylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3007-71-4 | |

| Record name | N-Octylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003007714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Octylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Octylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for N-Octylaniline

Alkylation of Aniline (B41778) with n-Octylbromide

A primary and well-established method for synthesizing this compound is through the direct alkylation of aniline with n-octylbromide. One documented approach involves refluxing a solution of distilled aniline and n-octylbromide, typically in a 3:1 molar ratio, overnight. Following the reaction, the mixture is cooled and made basic with diluted aqueous ammonia (B1221849). The aqueous layer is then washed repeatedly with pentane (B18724). These pentane washings are combined with the organic layer and treated with a 50% aqueous zinc chloride solution. The resulting solid is extracted with pentane, dried with anhydrous potassium carbonate, and the pentane is evaporated to yield crude N-n-octylaniline. Fractional distillation on a spinning band column is employed for purification, resulting in a high yield of 98.5%. scispace.commjcce.org.mkresearchgate.net The boiling point of the purified compound is reported to be between 177–178 °C at 25 mm pressure. scispace.comcore.ac.uk

Another variation of this alkylation involves reacting aniline with n-octyl bromide in the presence of a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF). The mixture is stirred at an elevated temperature, for instance 80 °C, for approximately 12 hours. After the reaction, the mixture is poured into water and extracted with a solvent like dichloromethane (B109758). The combined organic layers are dried, filtered, and the solvent is evaporated to yield the product as a colorless oil, which can be further purified by column chromatography. rsc.org

Alternative Synthetic Approaches (e.g., Gardlund's method, Pohlandt's method)

Gardlund's Method: Gardlund's method is a frequently cited procedure for the synthesis of N-n-octylaniline. scispace.commjcce.org.mkresearchgate.netcore.ac.uk This method involves the reaction of distilled aniline with n-octylbromide in a 3:1 molar ratio under reflux conditions overnight. scispace.commjcce.org.mkresearchgate.net Post-reaction, the mixture is cooled and basified with dilute aqueous ammonia. The product is then extracted and purified, yielding N-n-octylaniline with a high purity and a yield of 98.5%. scispace.comcore.ac.uk

Pohlandt's Method: Pohlandt's method is another established procedure for the synthesis of this compound and is referenced in various studies involving this compound as an extractant in analytical chemistry. bas.bgtandfonline.comlongdom.orgtandfonline.comasianpubs.org While the specific details of the reaction conditions are not extensively described in the provided search results, it is noted as a reliable method for preparing this compound for use in liquid-liquid extraction studies. bas.bgtandfonline.comlongdom.orgasianpubs.org

Other Alternative Approaches: Research has also explored the synthesis of this compound through different catalytic systems. One such method involves the aerobic oxidative dehydrogenation of a mixture of cyclohexanol (B46403) and cyclohexanone (B45756) (KA oil) with n-octylamine. rsc.orgresearchgate.net This reaction is catalyzed by Au–Pd alloy nanoparticles supported on layered double hydroxide (B78521) (Au–Pd/LDH) and is carried out in a solvent mixture of DMA and mesitylene (B46885) at 130 °C under an air atmosphere, yielding this compound in high yield. rsc.orgresearchgate.net

Another approach involves the copper-catalyzed N-arylation of n-octylamine with iodobenzene. This reaction can be facilitated by copper-based metal-organic frameworks (Cu-MOFs) in the presence of a ligand such as rac-1,1′-bi(2-naphthol) (rac-BINOL), achieving yields of over 80%. researchgate.net

Synthesis of Substituted this compound Derivatives

Synthesis of 4-Methyl-N-n-octylaniline

The synthesis of 4-methyl-N-n-octylaniline has been reported for its application as an extracting agent for various metal ions. rsc.orgkbpcollegevashi.edu.inrasayanjournal.co.inresearchgate.net While the specific synthetic details are not fully elaborated in the provided results, it is highlighted that this compound can be synthesized with a better yield and high purity compared to its analogue, N-n-octylaniline. kbpcollegevashi.edu.in The synthesis of p-methyl-N-n-octylaniline has opened avenues for its use in the liquid-liquid extraction of heavy metals. kbpcollegevashi.edu.in

Synthesis of 4-bromo-N-octylaniline

The synthesis of 4-bromo-N-octylaniline can be achieved by reacting 4-bromoaniline (B143363) with 1-iodooctane (B127717). In a typical procedure, 4-bromoaniline is dissolved in N,N-dimethylformamide along with potassium carbonate. 1-iodooctane is then added, and the mixture is stirred at 80°C for an extended period, such as 21 hours, under an argon atmosphere. The product is then extracted with a hexane (B92381)/ethyl acetate (B1210297) mixture, washed with water, dried, and purified by column chromatography to yield 4-bromo-N-octylaniline as a yellow liquid. tandfonline.com

Synthesis of 4-bromo-N-methyl-N-octylaniline

4-bromo-N-methyl-N-octylaniline can be synthesized from N-methyl-N-octylaniline. The general procedure involves dissolving N-methyl-N-octylaniline in dry dichloromethane and cooling the solution to 0 °C. N-Bromosuccinimide (NBS) is then added, and the mixture is stirred at 0 °C for 30 minutes, followed by stirring at room temperature for 12 hours. The reaction mixture is then washed with a sodium hydroxide solution, and the organic layer is dried and evaporated. The crude product is purified by column chromatography to give 4-bromo-N-methyl-N-octylaniline as a colorless oil with a high yield of 92%. rsc.org

An alternative synthesis starts from 4-bromo-N-methylaniline. This starting material is reacted with 1-iodooctane in anhydrous N,N-dimethylformamide in the presence of potassium carbonate. The mixture is stirred at 80°C for 21 hours under an argon atmosphere. After extraction with a hexane/ethyl acetate mixture and purification by column chromatography, 4-bromo-N-methyl-N-octylaniline is obtained as a yellow liquid in 81% yield. tandfonline.com

Data Tables

Table 1: Synthesis of this compound via Alkylation of Aniline

| Reactants | Reagents/Catalysts | Solvent | Reaction Conditions | Yield | Reference(s) |

| Aniline, n-Octylbromide | Dilute Aqueous Ammonia, Zinc Chloride | Pentane | Reflux overnight, then basification and extraction | 98.5% | scispace.commjcce.org.mkresearchgate.net |

| Aniline, n-Octyl Bromide | Potassium Carbonate | N,N-dimethylformamide (DMF) | 80 °C, 12 hours | - | rsc.org |

Table 2: Synthesis of Substituted this compound Derivatives

| Product | Starting Material(s) | Reagents/Catalysts | Solvent | Reaction Conditions | Yield | Reference(s) |

| 4-bromo-N-octylaniline | 4-bromoaniline, 1-iodooctane | Potassium Carbonate | N,N-dimethylformamide | 80°C, 21 hours | - | tandfonline.com |

| 4-bromo-N-methyl-N-octylaniline | N-methyl-N-octylaniline | N-Bromosuccinimide (NBS) | Dichloromethane | 0 °C to room temperature, 12.5 hours | 92% | rsc.org |

| 4-bromo-N-methyl-N-octylaniline | 4-bromo-N-methylaniline, 1-iodooctane | Potassium Carbonate | N,N-dimethylformamide | 80°C, 21 hours | 81% | tandfonline.com |

Synthesis of N-octyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

The synthesis of N-octyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a multi-step process that typically begins with the N-alkylation of a suitable bromo-substituted aniline, followed by a Miyaura borylation reaction. This pathway is crucial for creating versatile building blocks used in cross-coupling reactions for advanced material synthesis. evitachem.com

A plausible synthetic route involves two primary stages:

N-Alkylation: The synthesis starts with the alkylation of 4-bromoaniline with an octyl halide (e.g., 1-bromooctane) to produce N-octyl-4-bromoaniline. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.

Miyaura Borylation: The resulting N-octyl-4-bromoaniline is then reacted with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst and a base. evitachem.com This cross-coupling reaction substitutes the bromine atom with a pinacol (B44631) boronate ester group, yielding the final product, N-octyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. evitachem.com

This synthetic approach is analogous to the preparation of other arylboronic acid pinacol esters, which are key intermediates in organic synthesis. google.com

Synthesis of 4-n-hexylaniline and 4-n-decylaniline for surfactant applications

Long-chain N-alkylanilines, such as 4-n-hexylaniline and 4-n-decylaniline, are important precursors in the synthesis of specialized surfactants. nih.govnih.govwarf.org These anilines serve as the hydrophobic tail of the surfactant molecule.

One notable application is in the creation of nonionic, photocleavable surfactants. nih.gov The synthesis involves a multi-step process:

Diazonium Salt Formation: Commercially sourced 4-n-hexylaniline or 4-n-decylaniline is converted into a diazonium chloride salt. nih.gov

Azo-Sulfide Linkage: This salt is then coupled with a hydrophilic head group, such as 1-thio-β-D-maltose, to form the final surfactant molecule. This creates a maltose (B56501) azo-sulfide (mAzo) surfactant. nih.gov

These mAzo surfactants are designed to mimic the properties of widely used non-ionic surfactants like n-dodecyl-β-D-maltoside (DDM) but with the added functionality of being cleavable by light. nih.gov Similarly, 4-hexylaniline (B1328933) is a starting material for the synthesis of the anionic photo-cleavable surfactant 4-hexylphenylazosulfonate (Azo). nih.govwarf.org

Optimization of Synthetic Reaction Conditions

The efficiency and yield of this compound synthesis are highly dependent on the optimization of various reaction parameters, including reactant ratios, temperature, duration, and the choice of solvents and purification methods.

Molar Ratios of Reactants

The molar ratio of reactants is a critical factor in maximizing the yield of the desired N-mono-alkylated product while minimizing side reactions, such as di-alkylation.

In the synthesis of N-n-octylaniline via the reaction of aniline with n-octylbromide, a 3:1 molar ratio of aniline to n-octylbromide was employed. mjcce.org.mkscispace.com Using an excess of the aniline starting material helps to favor the formation of the monosubstituted product, N-n-octylaniline, over the disubstituted N,N-dioctylaniline.

Conversely, in cases where a substituted aniline is used, the ratios might be adjusted differently. For instance, in the synthesis of N-octyl-2,5-dibromoaniline from 2,5-dibromoaniline (B181072) and octyl iodide, the molar ratio of aniline derivative to alkyl halide was approximately 1:3.3. tandfonline.com

The table below summarizes reactant molar ratios from different synthetic procedures.

| Target Compound | Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1:Reactant 2) | Reference |

| N-n-octylaniline | Aniline | n-Octylbromide | 3:1 | mjcce.org.mkscispace.com |

| N-octyl-2,5-dibromoaniline | 2,5-dibromoaniline | Octyl iodide | 1:3.3 | tandfonline.com |

| This compound | KA oil, n-octylamine | - | 1:1 (cyclohexanone/ol to amine) | researchgate.netrsc.org |

Reaction Temperature and Duration

Reaction temperature and duration are pivotal in controlling the rate of reaction and product distribution. These parameters are often interdependent and are optimized to ensure complete conversion without promoting decomposition or undesirable side products.

For example, the synthesis of N-n-octylaniline from aniline and n-octylbromide involves refluxing the reaction mixture overnight, indicating a prolonged reaction time at an elevated temperature to drive the alkylation to completion. mjcce.org.mkscispace.com A different approach, synthesizing this compound from a ketone-alcohol (KA) oil and n-octylamine, was performed at 130 °C for a much shorter duration of 3 hours. researchgate.netrsc.org The deprotection of N-acetyl-N-octylaniline to form this compound requires harsh conditions, heating at 100-110 °C for 4 days. google.com

The following table presents a summary of reaction conditions for synthesizing this compound and its derivatives.

| Target Compound | Reactants | Temperature | Duration | Reference |

| N-n-octylaniline | Aniline, n-Octylbromide | Reflux | Overnight | mjcce.org.mkscispace.com |

| N-octyl-2,5-dibromoaniline | 2,5-dibromoaniline, Octyl iodide | 120 °C | 20 hours | tandfonline.com |

| This compound | N-acetyl-N-octylaniline, HCl | 100-110 °C | 4 days | google.com |

| This compound | KA oil, n-octylamine | 130 °C | 3 hours | researchgate.netrsc.org |

Solvent Selection and Purification Techniques

The choice of solvent is crucial as it affects reactant solubility, reaction rate, and can influence the reaction pathway. Subsequent purification is essential to isolate the target compound from unreacted starting materials, byproducts, and the solvent.

Solvent Selection:

Aprotic Polar Solvents: Dry dimethylformamide (DMF) has been used as a solvent for the alkylation of anilines, such as in the synthesis of N-octyl-2,5-dibromoaniline. tandfonline.com

Aromatic Hydrocarbons: Xylene is a common solvent for N-n-octylaniline, particularly in its application as an extractant in liquid-liquid extraction processes. tandfonline.comtandfonline.comrasayanjournal.co.in Toluene (B28343) and benzene (B151609) have also been shown to be effective diluents. tandfonline.comtandfonline.com

No Solvent: Some syntheses are performed neat, without a solvent, especially in high-temperature reactions. google.com

Purification Techniques:

Fractional Distillation: This technique is highly effective for purifying liquid products with different boiling points. N-n-octylaniline, synthesized from aniline and n-octylbromide, was purified by fractional distillation under reduced pressure using a spinning band column to achieve high purity (98.5%). mjcce.org.mkscispace.com

Recrystallization: This method is used for purifying solid products. While this compound is a liquid at room temperature, derivatives or intermediates in its synthesis may be solids that can be purified by recrystallization from a suitable solvent like ethanol (B145695). bepls.commdpi.comijrbat.in

Chromatography: Column chromatography is a versatile purification technique used to separate the components of a mixture based on their differential adsorption. It was used in the purification of N-octyl-2,5-dibromoaniline. tandfonline.com

The table below outlines the solvents and purification methods used in the synthesis of this compound and related compounds.

| Compound | Solvent | Purification Method | Reference |

| N-octyl-2,5-dibromoaniline | Dry DMF | Filtration, Column chromatography | tandfonline.com |

| N-n-octylaniline | None (neat reaction) | Fractional distillation | mjcce.org.mkscispace.com |

| N-alkyl p-toluenesulphonamide | Ethanol | Recrystallization | bepls.com |

| N-alkyl acetanilide | Benzene (for extraction) | Crystallization from ethanol | ijrbat.in |

| This compound (as extractant) | Xylene | - | tandfonline.comtandfonline.com |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For N-octylaniline, both ¹H-NMR and ¹³C-NMR analyses are crucial for confirming its identity and understanding the electronic environment of its hydrogen and carbon atoms.

The ¹H-NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons on the aniline (B41778) ring typically appear as a multiplet in the range of δ 6.5-7.3 ppm. The proton attached to the nitrogen atom (N-H) also gives a signal in this region. The protons of the octyl chain are observed at distinct chemical shifts. The methylene (B1212753) group adjacent to the nitrogen atom (-CH₂-N) resonates around δ 3.0-3.1 ppm. The other methylene groups of the octyl chain appear as a broad multiplet between δ 1.2 and 1.6 ppm, while the terminal methyl group (-CH₃) shows a triplet at approximately δ 0.9 ppm.

Table 1: ¹H-NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 6.5-7.3 | Multiplet |

| N-H | 6.5-7.3 | Multiplet |

| N-CH₂- | 3.0-3.1 | Triplet |

| -(CH₂)₆- | 1.2-1.6 | Multiplet |

Note: The specific chemical shifts and multiplicities can vary slightly depending on the solvent and the spectrometer frequency used.

The ¹³C-NMR spectrum of this compound provides complementary information to the ¹H-NMR spectrum by showing the chemical environment of each carbon atom. The carbon atoms of the aromatic ring typically resonate in the region of δ 112-148 ppm. The carbon atom attached to the nitrogen (C-N) is found at the higher end of this range. The carbons of the octyl chain have characteristic signals in the aliphatic region of the spectrum. The methylene carbon adjacent to the nitrogen (-CH₂-N) appears around δ 44 ppm. The other methylene carbons of the octyl chain are observed between δ 22 and 32 ppm, and the terminal methyl carbon gives a signal at approximately δ 14 ppm. nih.gov

Table 2: ¹³C-NMR Spectral Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-N) | ~148 |

| Aromatic (other C) | 112-130 |

| N-CH₂- | ~44 |

| -(CH₂)₆- | 22-32 |

Note: The specific chemical shifts can vary slightly depending on the solvent and the spectrometer frequency used.

¹H-NMR Spectral Analysis

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry provides highly accurate mass measurements, which aids in the unambiguous identification of molecular formulas.

High-Resolution Mass Spectrometry (HRMS) of this compound confirms its molecular formula as C₁₄H₂₃N. The experimentally determined monoisotopic mass is approximately 205.18305 g/mol , which is consistent with the calculated theoretical mass. epa.gov The mass spectrum also shows characteristic fragmentation patterns that can be used to further confirm the structure of the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of its various bonds.

The methylene (-CH₂) groups of the octyl chain in this compound give rise to distinct stretching and bending vibrations in the IR spectrum. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methylene groups are typically observed in the range of 2920-2930 cm⁻¹ and 2850-2860 cm⁻¹, respectively. researchgate.net These bands are characteristic of saturated hydrocarbon chains. spectroscopyonline.com Additionally, the scissoring (bending) vibration of the methylene groups appears around 1465 cm⁻¹. The presence and positions of these bands are indicative of the long alkyl chain in the this compound molecule. researchgate.net

Table 3: Characteristic IR Vibrations for Methylene Groups in this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| Asymmetric C-H Stretch | 2920-2930 |

| Symmetric C-H Stretch | 2850-2860 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. azooptics.com It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing valuable information about the presence of chromophores, which are light-absorbing functional groups. technologynetworks.commsu.edu For organic compounds with a high degree of conjugation, absorption occurs in the UV or visible regions. wikipedia.org The resulting UV-Vis spectrum is a plot of absorbance versus wavelength, and the peaks in the spectrum correspond to specific electronic transitions. azooptics.com

In the context of this compound, UV-Vis spectroscopy can be employed to characterize the compound and its complexes. For instance, in a study involving the extraction of yttrium(III), N-n-octylaniline was used as a reagent. The extracted metal ion was estimated spectrophotometrically after complexation with Alizarin Red S. mjcce.org.mkscispace.com This indicates that the resulting complex absorbs light in the visible range, allowing for its quantification.

The solvent used for UV-Vis analysis is crucial; water is common for water-soluble compounds, while ethanol (B145695) is often used for organic-soluble substances. wikipedia.org The analysis of this compound and its derivatives would typically involve dissolving the sample in a suitable organic solvent, such as xylene or toluene (B28343), and measuring the absorbance over a range of wavelengths to determine the wavelength of maximum absorbance (λmax). researchgate.netresearchgate.net This λmax value is a characteristic feature of the compound's chromophore and can be used for identification and quantification purposes.

Thin Layer Chromatography (TLC) for Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique widely used for assessing the purity of a compound, monitoring the progress of a chemical reaction, and identifying components in a mixture. wikipedia.orglibretexts.orgmakingmolecules.com The principle of TLC is based on the differential partitioning of components of a mixture between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a plate) and a mobile phase (a solvent or solvent mixture). wikipedia.orgmakingmolecules.com

For purity assessment, a single spot on the developed TLC plate for a given sample indicates a high degree of purity. wikipedia.orgresearchgate.net The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound under specific TLC conditions (stationary phase, mobile phase, and temperature).

In the analysis of this compound, TLC would be an essential tool to confirm the purity of the synthesized or purchased compound. A typical procedure would involve dissolving a small amount of this compound in a volatile solvent and spotting it onto a TLC plate. makingmolecules.com The plate is then developed in a chamber containing a suitable mobile phase. For a non-polar compound like this compound, a common mobile phase might be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). After development, the spots can be visualized, often under UV light if the compound is UV-active, or by using staining agents. wikipedia.org A single spot would confirm the purity of the this compound sample.

Table 1: Illustrative TLC Data for Purity Assessment of this compound

| Parameter | Value |

| Stationary Phase | Silica Gel F254 |

| Mobile Phase | Hexane:Ethyl Acetate (8:2 v/v) |

| Visualization | UV light (254 nm) |

| Rf Value | 0.65 |

| Observation | A single, well-defined spot |

Elemental Analysis (CHN) for Compound Verification

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in an organic compound. This analysis is crucial for verifying the elemental composition of a newly synthesized or isolated compound and confirming its molecular formula.

The process involves the combustion of a small, precisely weighed amount of the sample at high temperatures. The resulting combustion products—carbon dioxide (CO2), water (H2O), and nitrogen gas (N2)—are then quantitatively measured. From these measurements, the percentages of C, H, and N in the original sample are calculated.

For this compound, with the molecular formula C14H23N, the theoretical elemental composition can be calculated. nih.gov Experimental results from a CHN analyzer are then compared to these theoretical values to verify the identity and purity of the compound.

In a study reporting the synthesis of N-n-octylaniline, elemental analysis was performed. The experimental findings were in close agreement with the calculated theoretical values, thus confirming the successful synthesis of the target compound. mjcce.org.mkscispace.com

Table 2: Elemental Analysis Data for this compound

| Element | Theoretical Percentage (%) | Experimental Percentage (%) mjcce.org.mkscispace.com |

| Carbon (C) | 81.9 | 82.1 |

| Hydrogen (H) | 11.3 | 11.4 |

| Nitrogen (N) | Not specified in source, but implied by context. | - |

The close correlation between the found and required percentages for carbon and hydrogen provides strong evidence for the correct structure and purity of the this compound sample. mjcce.org.mkscispace.com

Applications in Chemical Separation and Extraction Technologies

Solvent Extraction of Metal Ions

The solvent extraction capabilities of N-octylaniline are a focal point of research, exploring its interactions with different metal ions under various conditions.

The primary mechanism governing the extraction of metal ions by this compound is anion exchange. scispace.commjcce.org.mkrasayanjournal.co.in In this process, a metal ion in the aqueous phase forms a negatively charged complex (anion) with a suitable ligand. The protonated form of this compound, a high-molecular-weight amine, then pairs with this metal-containing anion, forming a neutral, organic-soluble species. nih.govbas.bgtandfonline.com This ion-pair complex is subsequently extracted into the organic solvent. The stoichiometry of the extracted species is often determined using slope analysis, a method that involves examining the logarithmic relationship between the distribution ratio of the metal and the concentration of the extractant and the complexing agent. scispace.commjcce.org.mk For instance, in the extraction of neodymium(III) from succinate (B1194679) media, the extracted species was identified as RR′NH2+Nd(succinate)2−, indicating an anion exchange mechanism. nih.gov Similarly, the extraction of rhodium(III) from malonate media also proceeds via an anion exchange mechanism. tandfonline.comtandfonline.com

A systematic investigation into the solvent extraction of Yttrium(III) using N-n-octylaniline from salicylate (B1505791) media has been conducted. scispace.commjcce.org.mk Quantitative extraction of Yttrium(III) was achieved from a sodium salicylate solution (0.02–0.05 mol dm–3) at a pH range of 9.7–10.5, using a 0.17 mol dm–3 solution of N-n-octylaniline in xylene. scispace.commjcce.org.mkmjcce.org.mk The extraction process was determined to follow an anion exchange mechanism. scispace.commjcce.org.mk

The extracted species was identified as [CH3(CH2)7(C6H5)NH2+Y(C7H4O3)2–] based on slope analysis. scispace.commjcce.org.mkmjcce.org.mk The stoichiometry of the metal to salicylate to N-n-octylaniline was found to be 1:2:1. scispace.com The extracted Yttrium(III) can be effectively stripped from the organic phase using hydrochloric acid or perchloric acid. scispace.commjcce.org.mkmjcce.org.mk This method also allows for the binary separation of Yttrium(III) from other metal ions such as Th(IV), U(VI), Zr(IV), Nb(V), La(III), Nd(III), Ce(IV), and Gd(III). scispace.commjcce.org.mk Xylene was found to be the most suitable diluent for the quantitative extraction of Yttrium(III). scispace.com

Table 1: Optimal Conditions for Yttrium(III) Extraction

| Parameter | Optimal Condition |

|---|---|

| N-n-octylaniline Concentration | 0.17 mol dm–3 in xylene scispace.commjcce.org.mk |

| Sodium Salicylate Concentration | 0.02–0.05 mol dm–3 scispace.commjcce.org.mk |

| pH | 9.7–10.5 scispace.commjcce.org.mk |

| Diluent | Xylene scispace.com |

| Stripping Agent | 0.03–0.06 mol dm–3 HCl or 0.06–0.07 mol dm–3 HClO4 scispace.com |

This compound has been successfully employed for the solvent extraction of Ruthenium(III) from a malonate medium. bas.bg The quantitative recovery of Ruthenium(III) was achieved using 0.1 M this compound in a 0.05 M malonate medium at a pH of 3.5. bas.bg The extraction proceeds through the formation of an ion-pair complex. bas.bg

The extraction mechanism involves the formation of an ion-pair between the protonated this compound species, [CH3(CH2)7C6H4NH3]+(org), and the anionic Ruthenium(III)-malonate complex, [Ru(C3H2O4)2]-(aq). bas.bg This results in a neutral, extractable species with the stoichiometry CH3(CH2)7C6H4NH3+·Ru(C3H2O4)2−. bas.bg The ratio of metal to acid to extractant was determined to be 1:2:1. bas.bg Among various diluents tested, xylene, toluene (B28343), and benzene (B151609) showed quantitative extraction of Ruthenium(III). bas.bg

Table 2: Extraction Efficiency of Ruthenium(III) with Different Diluents

| Diluent | Extraction Efficiency (%) |

|---|---|

| Xylene | Quantitative bas.bg |

| Toluene | Quantitative bas.bg |

| Benzene | Quantitative bas.bg |

| Methyl Isobutyl Ketone | 93.04 bas.bg |

| n-Butyl Alcohol | 42.2 bas.bg |

| Chloroform (B151607) | No extraction bas.bg |

| Amyl Alcohol | No extraction bas.bg |

| Amyl Acetate (B1210297) | No extraction bas.bg |

| 1,2-Dichloroethane | No extraction bas.bg |

| Carbon Tetrachloride | No extraction bas.bg |

N-n-octylaniline has been investigated as an extractant for lead(II) from halogen acid solutions. researchgate.net A related compound, 4-Methyl-N-n-octylaniline, has been specifically studied for the solvent extraction of Lead(II) from an aqueous iodide phase, where it functions as an anion exchanger. rasayanjournal.co.inresearchgate.net In this system, 4% 4-Methyl-N-n-octylaniline dissolved in xylene is used to extract Lead(II). rasayanjournal.co.in The stripping of lead(II) from the organic phase is achieved using an acetate buffer. rasayanjournal.co.inresearchgate.net

The extraction is quantitative over a range of 0.1 M to 1.0 M potassium iodide (KI) and 0.2 M to 2.0 M sulfuric acid (H2SO4) with a 4% reagent solution in xylene. rasayanjournal.co.in The proposed mechanism is anion exchange. rasayanjournal.co.inresearchgate.net The method has been shown to be effective for the separation of Lead(II) from various synthetic mixtures. researchgate.net

N-n-octylaniline has been reported as an effective extractant for both Palladium(II) and Antimony(III) from mineral acid media. scispace.commjcce.org.mk For Palladium(II), quantitative extraction is achieved from a 0.5-2 M hydrochloric acid medium using a 2% solution of N-n-octylaniline in xylene. researchgate.net The stripping of Palladium(II) from the organic phase is accomplished with a 1:1 ammonia (B1221849) solution. researchgate.net This method allows for the separation of Palladium(II) from other metals like iron(III), cobalt(II), nickel(II), and copper(II). researchgate.net In another study, N-n-octylaniline was used for the reversed-phase extraction chromatography of Palladium(II) from nitric acid media. bas.bg

For Antimony(III), N-n-octylaniline in xylene has been used for its extraction from hydrochloric acid media. researchgate.netresearchgate.net Quantitative extraction of Antimony(III) is achieved with 4% N-n-octylaniline in xylene from 2.5 to 4 M hydrochloric acid. researchgate.netresearchgate.net The extracted Antimony(III) can be stripped from the organic phase using 0.5 M ammonia. researchgate.netresearchgate.net This method facilitates the separation of Antimony(III) from several other metal ions, including tellurium(IV), selenium(IV), lead(II), and bismuth(III). researchgate.net

The extraction of Platinum(IV) using N-n-octylaniline has been explored in the presence of weak organic acids, particularly ascorbic acid. scispace.commjcce.org.mklongdom.org The distribution of Platinum(IV) between an aqueous ascorbate (B8700270) medium and a 0.1 mol/L solution of N-n-octylaniline in xylene has been studied. solventextraction.gr.jpresearchgate.net The extraction of the Platinum(IV) ion-pair complex is quantitative in the range of 0.007-0.02 M ascorbic acid at a pH of 0.50. longdom.org However, at higher concentrations of ascorbic acid, the extraction of Platinum(IV) decreases. researchgate.net In contrast, zero extraction of Platinum(IV) was observed from sodium salicylate, malonate, and succinate media under the studied conditions. longdom.org

A simple and selective method for the determination of Platinum(IV) has been developed using N-n-octylaniline in toluene from an ascorbate medium. researchgate.netdoaj.orglongdom.org The composition of the extracted species, based on slope analysis, was determined to be RR′NH2+ Pt(Succinate)2−, although the study was conducted in ascorbate media. researchgate.netdoaj.orglongdom.org

Extraction of Rhodium(III) from Malonate Media

This compound has been effectively utilized for the selective and quantitative extraction of Rhodium(III) from an aqueous sodium malonate medium. nih.govijarsct.co.in The extraction is optimal within a pH range of 7.5 to 9.5, with a pH of 9.0 often used for complete extraction. tandfonline.com Studies show that the concentration of both the sodium malonate and the this compound solution plays a crucial role. Quantitative extraction of Rhodium(III) is achieved with sodium malonate concentrations between 0.02 M and 0.03 M. researchgate.net Similarly, the concentration of this compound in a diluent like xylene is optimized, with a range of 0.07 M to 0.15 M being effective for quantitative recovery. tandfonline.com

The process involves the formation of an ion-pair complex between the protonated amine and the rhodium-malonate anionic species. nih.govresearchgate.net The stoichiometry of the extracted species has been determined to be [RR'NH2+Ir(C3H2O4)2–]org, indicating an anion exchange mechanism. researchgate.net The choice of diluent also affects extraction efficiency, but xylene is commonly preferred. nih.govtandfonline.com This method allows for the separation of Rhodium(III) from other platinum group metals and base metals. researchgate.net

Table 1: Optimal Conditions for Rhodium(III) Extraction with this compound

| Parameter | Optimal Condition | Source(s) |

|---|---|---|

| Aqueous Medium | Sodium Malonate | nih.govijarsct.co.indirectivepublications.org |

| pH Range | 7.5–9.5 | tandfonline.com |

| Malonate Concentration | 0.025–0.035 M | tandfonline.com |

| This compound Concentration | 0.07–0.15 M in xylene | tandfonline.com |

| Diluent | Xylene | nih.govtandfonline.com |

| Stripping Agent | Hydrochloric Acid (2.0 M) | researchgate.net |

Extraction of Zirconium(IV) from Weak Organic Acid

The extraction of Zirconium(IV) using this compound is highly effective from weak organic acid media, particularly succinate solutions. mjcce.org.mkresearchgate.net Quantitative extraction occurs from a 0.01 M sodium succinate solution within a pH range of 3.5 to 5.0. researchgate.net A 3% to 5% solution of this compound in an appropriate solvent like xylene is sufficient for the complete extraction of Zirconium(IV). researchgate.net Xylene is often chosen as the diluent because it provides better phase separation compared to other solvents like benzene, toluene, or chloroform. researchgate.net

The extraction mechanism involves the formation of an ion-pair complex. In the aqueous phase, Zirconium(IV) forms an anionic complex with succinate, [ZrO(succinate)2]2-. This anionic species is then extracted into the organic phase by the protonated this compound, [RR'NH2+]. The resulting extracted species in the organic phase is [(RR'NH2+)2ZrO(succinate)2 2–]. researchgate.net The extracted Zirconium(IV) can be stripped from the organic phase using nitric acid (0.5 M). researchgate.net This method facilitates the separation of Zirconium(IV) from various other metal ions. mjcce.org.mk

Extraction of Tellurium(IV) in Halide Media

This compound has been reported as an effective extractant for Tellurium(IV) from halide media. mjcce.org.mkscispace.commjcce.org.mk The extraction efficiency is dependent on the type and concentration of the halide acid. For instance, in hydrochloric acid media, this compound in xylene can be used for the quantitative extraction of Tellurium(IV). jaysingpurcollege.edu.ingoogle.co.in This process allows for the separation of Tellurium(IV) from various real samples. mjcce.org.mk

Extraction of Scandium(III), Lanthanides(III), and Divalent Metal Ions

This compound demonstrates significant potential in the group separation of trivalent lanthanides and associated elements. A systematic study on the solvent extraction of Yttrium(III), which behaves similarly to heavy lanthanides, from salicylate media using this compound in xylene has been conducted. mjcce.org.mksemanticscholar.org Quantitative extraction of Yttrium(III) was achieved from 0.02–0.05 M sodium salicylate at a pH of 9.7–10.5 with 0.17 M this compound in xylene. mjcce.org.mksemanticscholar.org The extraction proceeds via an anion exchange mechanism, with the extracted species identified as [CH3(CH2)7(C6H5)NH2+Y(C7H4O3)2–]. mjcce.org.mksemanticscholar.org

This method allows for the binary separation of Yttrium(III) from several other metal ions, including Thorium(IV), Uranium(VI), Zirconium(IV), Lanthanum(III), Neodymium(III), Cerium(IV), and Gadolinium(III). mjcce.org.mksemanticscholar.org While direct extraction studies of Scandium(III) and other divalent metal ions with this compound are less detailed in the provided context, the successful separation from other trivalent and tetravalent ions highlights its selectivity. The separation of Lanthanum(III) has also been studied specifically from salicylate media, with quantitative extraction occurring at pH 5.3–6.5. tandfonline.com

Extraction of Zinc(II), Indium(III), Thallium(III), and Bismuth(III) from Hydrochloric Acid Media

This compound in a suitable organic solvent like benzene or chloroform is an effective extractant for separating Zinc(II), Indium(III), Thallium(III), and Bismuth(III) from hydrochloric acid solutions. bas.bg The separation is achieved by carefully controlling the HCl concentration and employing selective stripping agents. biomedres.us

Bismuth(III) is quantitatively extracted from 0.3 to 0.5 M HCl using a 3.0% solution of this compound in chloroform. bas.bg The probable extracted species is (RNH3+)2BiCl5 2–. bas.bg

Thallium(III) can be extracted quantitatively from 0.5 M HCl.

Zinc(II) extraction is optimal at a higher acid concentration of 2.0 M HCl.

Indium(III) shows no significant extraction from 1 to 7 M HCl with up to 10% this compound, allowing for its separation from the other three metals.

This differential extractability forms the basis for their separation. For instance, at 0.5 M HCl, Thallium(III) and Bismuth(III) can be co-extracted, leaving Zinc(II) and Indium(III) in the aqueous phase. The extracted metals can then be selectively stripped from the organic phase. researchgate.net

Table 2: Extraction Conditions for Zn(II), In(III), Tl(III), and Bi(III) with this compound from HCl Media

| Metal Ion | Optimal HCl Concentration for Extraction | Extractant Concentration | Diluent | Source(s) |

|---|---|---|---|---|

| Zinc(II) | 2.0 M | 7% in benzene | Benzene | |

| Indium(III) | Not extracted (1-7 M HCl) | 1-10% in benzene | Benzene | |

| Thallium(III) | 0.5 M | 2% in benzene | Benzene |

| Bismuth(III) | 0.3 - 0.5 M | 3% in chloroform | Chloroform | bas.bg |

Sequential Separation of Selenium(IV) from Tellurium(IV)

A simple and selective solvent extraction method using this compound has been developed for the sequential separation of Selenium(IV) from Tellurium(IV). google.co.ingoogle.be The separation is based on the differential extraction of the two elements from hydrochloric acid media. dntb.gov.ua

Selective and quantitative extraction of Selenium(IV) is achieved from a 0.4 to 0.6 M hydrochloric acid solution using N-n-octylaniline dissolved in xylene. researchgate.netscribd.comnih.gov Under these conditions, Tellurium(IV) remains in the aqueous phase. scribd.com The extracted Selenium(IV) is proposed to form an ion-pair complex, [RR'NH2+HSeO3–]org. researchgate.netnih.gov After the separation of selenium, the Tellurium(IV) remaining in the aqueous phase can be subsequently extracted by adjusting the conditions, for example, by using a higher concentration of this compound and HCl. scribd.com The separated Selenium(IV) can be stripped from the organic phase using a 1:1 ammonia solution. researchgate.netscribd.com This method has been successfully applied to the analysis of real samples, including alloys and pharmaceutical preparations. google.bescribd.com

Influence of Media Type (e.g., mineral acids, weak organic acids, halide media)

The choice of aqueous media—whether mineral acid, weak organic acid, or halide media—profoundly influences the extraction efficiency and selectivity of this compound for different metal ions. mjcce.org.mk

Weak Organic Acids: Media such as malonate, succinate, and salicylate offer significant advantages. tandfonline.comresearchgate.netscispace.com They allow for precise pH control and form stable anionic complexes with metal ions like Rhodium(III) and Zirconium(IV) at specific pH ranges. nih.govresearchgate.net This often leads to high selectivity and allows for separations that are difficult in mineral acids. For instance, Rhodium(III) is quantitatively extracted from malonate media at a high pH of 7.5-9.5, while Zirconium(IV) is extracted from succinate at a lower pH of 3.5-5.0. tandfonline.comresearchgate.net

Mineral Acids: Hydrochloric acid is a common medium for extracting metal ions that form stable chloro-anionic complexes. biomedres.us The extraction of metals like Zinc(II), Thallium(III), and Bismuth(III) is highly dependent on the acid molarity, which allows for their separation by controlling the HCl concentration. For example, Thallium(III) extracts at 0.5 M HCl, while Zinc(II) requires 2.0 M HCl for optimal extraction.

Halide Media: Halide media, particularly hydrochloric acid, are crucial for the extraction of elements like Selenium(IV) and Tellurium(IV). mjcce.org.mkjaysingpurcollege.edu.ingoogle.co.in The formation of halide complexes, such as [HSeO3]− and [TeCl6]2−, is essential for the anion exchange mechanism with protonated this compound. researchgate.netnih.gov The selectivity between Selenium(IV) and Tellurium(IV) is achieved by fine-tuning the halide (HCl) concentration. scribd.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Rhodium(III) |

| Sodium Malonate |

| Zirconium(IV) |

| Sodium Succinate |

| Tellurium(IV) |

| Scandium(III) |

| Yttrium(III) |

| Sodium Salicylate |

| Thorium(IV) |

| Uranium(VI) |

| Lanthanum(III) |

| Neodymium(III) |

| Cerium(IV) |

| Gadolinium(III) |

| Zinc(II) |

| Indium(III) |

| Thallium(III) |

| Bismuth(III) |

| Hydrochloric Acid |

| Selenium(IV) |

| Nitric Acid |

| Ammonia |

| Xylene |

| Benzene |

Effect of Diluents (e.g., xylene, toluene, benzene, chloroform)

The choice of diluent plays a pivotal role in the solvent extraction process using this compound, as it can significantly affect the extraction efficiency and phase separation characteristics. Research has shown that the dielectric constant of the diluent is a key factor influencing the extraction process.

Studies on the extraction of various metal ions have demonstrated that non-polar or low-polarity aromatic hydrocarbons are often the most effective diluents for this compound. For instance, in the extraction of rhodium(III), quantitative extraction was achieved when this compound was dissolved in benzene, toluene, and xylene. tandfonline.comtandfonline.com Similarly, the extraction of platinum(IV) was also found to be quantitative with this compound in these same aromatic solvents. longdom.org In the case of yttrium(III) extraction, toluene and xylene provided 100% extraction. researchgate.net

In contrast, the use of more polar or halogenated solvents often leads to incomplete extraction or undesirable effects like emulsion formation. For example, when chloroform was used as the diluent for rhodium(III) extraction, the efficiency dropped to 41.1%. tandfonline.comtandfonline.com For platinum(IV), chloroform only yielded a 23.8% extraction. longdom.org The extraction of molybdenum(VI) was also found to be incomplete with chloroform, and emulsion formation was observed with both chloroform and toluene in that specific system. akjournals.com Some solvents, such as amyl alcohol, 1,2-dichloroethane, and n-butyl alcohol, resulted in no extraction of rhodium(III) or platinum(IV). tandfonline.comtandfonline.comlongdom.org

The selection of the diluent is often a balance between extraction efficiency and practical considerations such as safety and phase disengagement. For safety reasons, xylene and toluene are often preferred over benzene. tandfonline.comlongdom.org

Table 1: Effect of Different Diluents on the Extraction Efficiency of Various Metal Ions using this compound

| Metal Ion | Diluent | Extraction Efficiency (%) | Reference |

|---|---|---|---|

| Rhodium(III) | Benzene | Quantitative | tandfonline.comtandfonline.com |

| Rhodium(III) | Toluene | Quantitative | tandfonline.comtandfonline.com |

| Rhodium(III) | Xylene | Quantitative | tandfonline.comtandfonline.com |

| Rhodium(III) | Chloroform | 41.1 | tandfonline.comtandfonline.com |

| Rhodium(III) | Methyl isobutyl ketone | 42.7 | tandfonline.com |

| Rhodium(III) | Amyl alcohol | No extraction | tandfonline.comtandfonline.com |

| Rhodium(III) | 1,2-dichloroethane | No extraction | tandfonline.comtandfonline.com |

| Platinum(IV) | Benzene | Quantitative | longdom.org |

| Platinum(IV) | Toluene | Quantitative | longdom.org |

| Platinum(IV) | Xylene | Quantitative | longdom.org |

| Platinum(IV) | Chloroform | 23.8 | longdom.org |

| Platinum(IV) | Methyl isobutyl ketone | 60.8 | longdom.org |

| Molybdenum(VI) | Benzene | 100.0 | akjournals.com |

| Molybdenum(VI) | Dichloroethane | 80.0 | akjournals.com |

| Molybdenum(VI) | Toluene | Emulsion | akjournals.com |

| Molybdenum(VI) | Chloroform | Emulsion | akjournals.com |

| Yttrium(III) | Toluene | 100 | researchgate.net |

| Yttrium(III) | Xylene | 100 | researchgate.net |

| Yttrium(III) | Benzene | 95.8 | researchgate.net |

| Yttrium(III) | Chloroform | 92.4 | researchgate.net |

Optimizing Extraction Parameters (e.g., pH, reagent concentration, equilibration time, aqueous to organic phase ratio, stripping agents)

To achieve maximum extraction efficiency and selectivity, it is crucial to optimize several experimental parameters. These parameters are often interdependent and must be carefully controlled.

pH: The pH of the aqueous phase is a critical factor as it influences the protonation of this compound and the formation of the extractable metal complex. For the extraction of rhodium(III) from a malonate medium, the quantitative extraction was observed in the pH range of 7.5 to 9.5, with pH 9.0 being optimal. tandfonline.com In contrast, the extraction of yttrium(III) from a salicylate medium was quantitative in the pH range of 9.7 to 10.5. researchgate.netmjcce.org.mk For platinum(IV) extraction from an ascorbate medium, a much lower pH of 0.5 was found to be optimal. longdom.org

Reagent Concentration: The concentration of this compound in the organic phase directly impacts the extraction efficiency. For rhodium(III), a concentration range of 0.07 M to 0.15 M in xylene was found to be quantitative, with 0.1 M being recommended for further studies. tandfonline.comtandfonline.com Similarly, for platinum(IV) extraction, a 0.1 M solution of this compound in toluene was recommended. longdom.org The extraction of molybdenum(VI) required a 10% (0.5 M) solution of this compound in benzene for quantitative results. akjournals.com

Equilibration Time: The time required for the two phases to reach equilibrium is another important parameter. For rhodium(III) extraction, a minimum of 1 minute of shaking was necessary for quantitative extraction, with 3 minutes being recommended for all further studies to ensure complete equilibrium. tandfonline.com Prolonged shaking beyond 12 minutes, however, led to a decrease in extraction due to the dissociation of the ion-pair complex. tandfonline.com In the case of molybdenum(VI), a much shorter equilibration time of 30 seconds was sufficient for quantitative extraction. akjournals.com

Aqueous to Organic Phase Ratio: The ratio of the volume of the aqueous phase to the organic phase can affect the extraction efficiency, especially when dealing with low concentrations of the target metal ion. For the extraction of lead(II) using a related compound, 4-methyl-N-n-octylaniline, the extraction was quantitative even when the aqueous to organic phase volume ratio was changed from 1:1 to 5:1, indicating a high stability of the formed ion pair. rasayanjournal.co.in

Stripping Agents: After the extraction of the metal ion into the organic phase, a suitable stripping agent is required to back-extract the metal into a new aqueous phase for further analysis or recovery. For bismuth(III) extracted with this compound in chloroform, a 0.01 M acetate buffer was used for stripping. bas.bg In the case of yttrium(III) extraction, the metal was stripped from the organic phase using 0.05 M HCl. researchgate.netmjcce.org.mk For rhodium(III), various stripping agents have been tested, with mineral acids often being effective. researchgate.net

Table 2: Optimized Parameters for the Extraction of Various Metal Ions with this compound

| Metal Ion | Optimal pH | Reagent Concentration | Equilibration Time | Stripping Agent | Reference |

|---|---|---|---|---|---|

| Rhodium(III) | 9.0 | 0.1 M in xylene | 3 minutes | 2.0 M HCl | tandfonline.comresearchgate.net |

| Platinum(IV) | 0.5 | 0.1 M in toluene | 3 minutes | Water | longdom.org |

| Molybdenum(VI) | - (1.5M HCl) | 10% (0.5M) in benzene | 30 seconds | 5% aqueous ammonia | akjournals.com |

| Yttrium(III) | 10.3 | 0.17 M in xylene | 5 minutes | 0.05 M HCl | researchgate.netmjcce.org.mk |

| Bismuth(III) | - (0.4M HCl) | 3.0% in chloroform | - | 0.01 M acetate buffer | bas.bg |

| Selenium(IV) | - (0.4-0.6M HCl) | 0.15 M in xylene | 3 minutes | 1:1 ammonia | core.ac.uk |

Stoichiometry of Extracted Species

Understanding the stoichiometry of the extracted species is fundamental to elucidating the extraction mechanism. The composition of the ion-pair complex formed between the protonated this compound and the metal-containing anion is typically determined using the slope analysis method, which involves plotting the logarithm of the distribution ratio (D) against the logarithm of the concentration of the extractant or the complexing agent.

For the extraction of rhodium(III) from a malonate medium, the stoichiometry of the extracted species was determined to be 1:2:1 (metal:acid:extractant). tandfonline.comtandfonline.comresearchgate.net This suggests the formation of an ion-pair complex with the formula [RR'NH₂⁺][Rh(malonate)₂⁻], where RR'NH represents this compound. In the extraction of rhodium(III) from a chloride medium, the probable extracted species was found to be [(RR'NH₂⁺)₃RhCl₆³⁻]. bas.bg

In the case of platinum(IV) extraction from a succinate medium, the composition of the extracted species was determined to be [RR′NH₂⁺ Pt(Succinate)₂⁻]. doaj.orglongdom.org For the extraction of bismuth(III) from hydrochloric acid, the probable extracted species is (RNH₃⁺)₂BiCl₅²⁻. bas.bg The extraction of selenium(IV) from hydrochloric acid medium proceeds via the formation of an ion-pair complex formulated as [RR'NH₂⁺HSeO₃⁻]. researchgate.net

The stoichiometry of the extracted species for yttrium(III) from a salicylate medium was found to be [CH₃(CH₂)₇(C₆H₅)NH₂⁺Y(C₇H₄O₃)₂⁻], indicating a 1:1 ratio of the protonated amine to the yttrium-salicylate complex anion. mjcce.org.mk

Analysis of Synthetic Mixtures and Real Samples (e.g., alloys, catalysts, cosmetic samples)

A key application of this compound-based extraction methods is the selective separation and determination of metal ions in complex matrices. These methods have been successfully applied to the analysis of various synthetic mixtures and real-world samples.

For instance, the method developed for rhodium(III) extraction has been used to analyze synthetic mixtures corresponding to alloys such as pseudo-palladium, iron-rhodium alloy, and platinum-rhodium alloy, as well as rhodium-platinum catalysts. tandfonline.comtandfonline.comtandfonline.com The selective separation of rhodium(III) from other platinum group metals and base metals has also been demonstrated. researchgate.net

The extraction of molybdenum(VI) with this compound has been applied to the determination of molybdenum in synthetic mixtures and alloy samples. akjournals.com Similarly, the method for bismuth(III) extraction has been successfully used for the analysis of alloy samples. bas.bg The analytical application of this compound has also been extended to the determination of selenium(IV) in alloys and pharmaceutical samples. core.ac.ukresearchgate.net Furthermore, a method for the separation of copper(II) using N-n-octylaniline has been applied to the analysis of ayurvedic (herbal) medicine and synthetic mixtures corresponding to alloys. core.ac.uk

These applications highlight the robustness and selectivity of this compound as an extractant, making it a valuable tool for analytical chemists in various fields.

Chromatographic Applications

Beyond solvent extraction, this compound has also found utility in chromatographic separation techniques, particularly in liquid anion exchange chromatography.

Liquid Anion Exchange Chromatography

In liquid anion exchange chromatography, this compound, a liquid anion exchanger, is coated onto a solid support, such as silica (B1680970) gel, to create a stationary phase. bas.bgtsijournals.com This stationary phase can then be used to selectively retain anionic metal complexes from an aqueous mobile phase.

A notable application is the separation of platinum group metals. For example, rhodium(III) has been quantitatively extracted from a 0.10 mol/L hydrochloric acid solution using a column packed with silica gel coated with this compound. bas.bg The retained rhodium(III) was subsequently eluted with 1.0 mol/L hydrochloric acid. bas.bg This method has been successfully applied to the separation of rhodium(III) from binary and synthetic mixtures corresponding to alloys, and a mutual separation scheme for rhodium(III), platinum(IV), and gold(III) has been developed. bas.bg

Similarly, this compound has been used for the liquid anion exchange chromatographic extraction and separation of platinum(IV) from ascorbate media. longdom.orgdoaj.orglongdom.orglongdom.org This technique has also been employed for the separation of manganese(II) in malonate media. tsijournals.com Furthermore, reversed-phase partition chromatography using N-n-octylaniline on silica gel has been developed for the separation of divalent copper. core.ac.uk These chromatographic applications demonstrate the versatility of this compound as a selective stationary phase for the separation of various metal ions.

Studies in Material Science and Physical Chemistry

Surfactant Properties and Self-Assembly

N-Octylaniline's structure, featuring a long alkyl (octyl) chain and an aniline (B41778) head, imparts amphiphilic characteristics, making it and its derivatives valuable in the study of surfactants and self-assembling systems.

The defining characteristic of a surfactant is the presence of both a hydrophobic (water-fearing) and a hydrophilic (water-loving) part. In this compound, the octyl group serves as the hydrophobic tail, while the aniline group acts as the hydrophilic head. The balance between these two components, known as the Hydrophilic-Lipophilic Balance (HLB), dictates the surfactant's behavior in emulsions. arxiv.orgspcop.in A low HLB value corresponds to a more lipophilic (oil-soluble) molecule, while a high HLB value indicates a more hydrophilic (water-soluble) molecule. spcop.inwikipedia.org Surfactants are categorized based on their HLB values, which predict their function, such as acting as an anti-foaming agent, a water-in-oil (W/O) emulsifier, or an oil-in-water (O/W) emulsifier. wikipedia.org

In one study, a family of nonionic, photocleavable surfactants (designated mAzo) was synthesized using 4-n-alkylanilines, including 4-n-octylaniline (to create a surfactant termed mAzo 8). nih.gov The study aimed to mimic the properties of the commercial non-ionic surfactant n-dodecyl-β-D-maltoside (DDM). The effectiveness of these new surfactants in solubilizing proteins from swine heart tissue was tested, revealing that the chain length of the alkyl group is critical. The mAzo 8 surfactant, derived from 4-n-octylaniline, provided the best hydrophilic-lipophilic balance for protein solubilization compared to its shorter-chain (mAzo 6) and longer-chain (mAzo 10) counterparts. nih.gov This suggests that the C8 alkyl chain on the aniline provides an optimal balance for this specific application. nih.gov

Table 1: Properties of Photocleavable mAzo Surfactants Derived from 4-n-Alkylanilines

| Surfactant | Alkyl Chain Source | Solubility in Water (at 4 °C) | Protein Solubilization Efficacy |

|---|---|---|---|

| mAzo 6 | 4-n-hexylaniline | ≥ 10% wt. | Less effective than mAzo 8 |

| mAzo 8 | 4-n-octylaniline | ≥ 10% wt. | Best protein solubility |

| mAzo 10 | 4-n-decylaniline | up to 2% wt. | Less effective than mAzo 8 |

Data sourced from a study on nonionic photocleavable azo-sulfide surfactants. nih.gov

Research has demonstrated that micrometer-sized oil droplets of 4-octylaniline (B91056) can exhibit self-propelled motion. chemicalbook.comresearchgate.netnih.gov This phenomenon occurs when the oil droplet contains a small mole percentage (e.g., 5 mol%) of an amphiphilic catalyst and is placed in an aqueous dispersion of an amphiphilic precursor of 4-octylaniline. researchgate.netnih.gov

The mechanism driving this motion is a chemical reaction that creates an asymmetric interfacial tension across the droplet's surface. researchgate.netnih.gov The system consumes an exogenous "fuel" surfactant from the aqueous solution, allowing for persistent movement without consuming the oil droplet itself. researchgate.netnih.gov As the droplet moves, it produces and releases tiny new oil droplets from its posterior surface. researchgate.netacs.org This process of converting chemical energy into mechanical movement is a key area of interest for creating primitive chemical machinery. researchgate.net In some systems, the hydrolysis of a "fuel" surfactant, N-(4-[3-[trimethylammonio]ethoxy]benzylidene)-4-octylaniline bromide, by a catalyst within the 4-octylaniline oil drop leads to less effective surfactant products, generating the necessary interfacial tension gradients for Marangoni flow-driven motion. arxiv.orgresearchgate.net

The stability of surfactants in solution is crucial for their application. A study on the mAzo surfactant family, including mAzo 8 derived from 4-n-octylaniline, investigated their stability in aqueous solutions. nih.gov When stored at room temperature in the dark, the mAzo surfactants showed significant degradation within 6 hours and were almost completely degraded by 24 hours. However, when the solutions were kept at 4°C in the dark, minimal degradation was observed even after 24 hours. nih.gov

These particular surfactants were designed to be photocleavable, meaning they break down when exposed to light. nih.gov This property is advantageous in applications where the surfactant is needed initially but becomes a nuisance later. nih.gov Another study investigated the photostability of related formamidine (B1211174) compounds, which can be synthesized from N-alkylanilines. google.com When isopropanol (B130326) solutions of these compounds were exposed to a 450-watt Hanovia lamp, their rate of photodegradation was monitored spectrophotometrically, demonstrating a method to quantify the stability of such molecules under irradiation. google.com

Micrometer-Sized Oil Droplet Formation with Amphiphilic Catalysts

Liquid Crystal Research

While this compound itself is not a liquid crystal, it serves as a critical molecular building block for synthesizing liquid crystalline materials. A prominent example is 4-n-butyloxybenzylidene-4′-n′-octylaniline (BBOA), also known as 4O.8, which has been extensively studied for its complex phase behavior and molecular dynamics. researchgate.netmdpi.comresearchgate.netacs.orgaip.orgnih.gov

The liquid crystal BBOA exhibits multiple liquid crystalline phases as it cools, including Nematic (N), Smectic A (SmA), hexagonal Smectic B (SmBhex), and crystalline Smectic B (SmBCr). researchgate.netacs.orgnih.gov The transitions between these phases can be detected by techniques like Broadband Dielectric Spectroscopy (BDS) and Differential Scanning Calorimetry (DSC), which show abrupt changes in dielectric permittivity and heat capacity. researchgate.netresearchgate.netacs.org

Research into the effects of spatial confinement on BBOA, by placing it within the cylindrical nanopores of an alumina (B75360) matrix, has revealed significant changes in its phase behavior. researchgate.net Key findings include:

A linear depression of the Nematic-Isotropic (N-I) and Smectic A-Nematic (SmA-N) transition temperatures as the inverse of the pore diameter increases. researchgate.net This confinement drives the nematic phase range closer to room temperature.

The shape of the heat capacity peaks associated with these transitions is altered under confinement. researchgate.net

The molecular dynamics, however, are not noticeably affected by the confinement. researchgate.net

Under confinement, new relaxation processes related to a gradual paranematic-to-nematic transition appear. researchgate.net

Table 2: Phase Transitions of Bulk 4-n-butyloxybenzylidene-4′-n′-octylaniline (BBOA)

| Transition | Abbreviation | Temperature (K) |

|---|---|---|

| Isotropic to Nematic | I-N | 351.0 K |

| Smectic B (hexagonal) to Smectic B (crystalline) | SmBhex - SmBCr | 287 K |

Data sourced from studies on the molecular dynamics of BBOA. researchgate.net

The molecular dynamics of the highly ordered SmBCr phase are particularly complex, showing characteristics of a glass-forming liquid. acs.orgnih.gov At lower temperatures, its structural relaxation time follows a Vogel–Fulcher–Tammann (VFT) temperature dependence, which transitions to an Arrhenius behavior at even lower temperatures. acs.orgnih.gov This change is thought to be caused by the restriction of cooperative molecular motions within nanometer-sized glassy domains in a quenched SmBCr phase. acs.orgnih.gov

The process of crystallization in BBOA when it is not held at a constant temperature (non-isothermal) has been studied in detail using DSC, BDS, and polarized optical microscopy (POM). mdpi.com Upon cooling, the SmBCr phase of BBOA only partially crystallizes, with the remaining portion forming a glass. mdpi.com This vitrified part completes its crystallization during subsequent heating, a process known as cold crystallization. mdpi.comresearchgate.net

The kinetics of the non-isothermal crystallization depend significantly on the cooling rate (ϕ). mdpi.comnii.ac.jp

At slow cooling rates (3 K/min ≤ ϕ ≤ 5 K/min), the crystallization is a thermodynamically-controlled process. mdpi.comnii.ac.jp

At fast cooling rates (5 K/min < ϕ ≤ 30 K/min), the process is driven by a diffusion mechanism. mdpi.comnii.ac.jp

The activation energy (Ea) for these processes can be calculated, quantifying the energy barrier to crystallization. The kinetics have been analyzed using a combination of the Avrami and Ozawa models, known as the Mo equation. researchgate.net

Table 3: Activation Energy of Non-Isothermal Crystallization for BBOA at Different Cooling Regimes

| Cooling Rate (ϕ) | Controlling Mechanism | Activation Energy (Ea) |

|---|---|---|

| 3 K/min ≤ ϕ ≤ 5 K/min | Thermodynamic | ≈ 175 kJ/mol |

| 5 K/min < ϕ ≤ 30 K/min | Diffusion | ≈ 305 kJ/mol |

Data sourced from studies on the crystallization kinetics of BBOA. mdpi.comnii.ac.jp

Dielectric Spectroscopy Studies

Broadband Dielectric Spectroscopy (BDS) has been employed to investigate the molecular dynamics of this compound derivatives, such as 4-n-butyloxybenzylidene-4′-n′-octylaniline (BBOA). These studies reveal complex dynamic behaviors, including the presence of cooperative dynamics in highly ordered smectic phases. researchgate.netacs.org Phase transitions between different liquid crystalline phases (Nematic, Smectic A, Smectic B) are marked by distinct changes in the dielectric permittivity spectra and relaxation times. researchgate.netacs.org

In confined systems, such as when BBOA is introduced into the cylindrical pores of an alumina matrix, BDS studies have identified new relaxation processes. These are associated with the gradual transition from a paranematic to a nematic phase within the nanopores. researchgate.net The confinement also influences the phase transition temperatures, which have been observed to decrease linearly as a function of the inverse of the pore diameter. researchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR) in Phase Transitions

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for examining the phase transitions of this compound-containing compounds. researchgate.netresearchgate.net By analyzing temperature-dependent IR spectra, researchers can observe changes in molecular vibrations that correspond to phase changes. For instance, in studies of BBOA, the vibration of the methylene (B1212753) group (νs(CH2)) shows an abrupt change at the crystallization temperature in the bulk material. researchgate.net However, under confinement within nanopores, a continuous temperature evolution of this band's shift is observed during crystallization. researchgate.net This technique provides insights into the structural changes at a molecular level during transitions between crystalline, liquid crystalline, and glassy states. researchgate.netnih.govcore.ac.uk

Luminescent Liquid Crystals and Biphenyl (B1667301)/Tolan Derivatives

This compound has been utilized in the synthesis of push-pull type biphenyl and tolane derivatives that exhibit luminescent liquid crystal properties. tandfonline.com In these molecules, an alkylamino group, such as that derived from this compound, acts as an electron donor, while a cyano group serves as an electron acceptor. tandfonline.com This molecular design can lead to materials that display a nematic phase and exhibit fluorescence. tandfonline.comnih.gov

The synthesis of 4-bromo-N-octylaniline is a key step in creating these luminescent derivatives. tandfonline.com Research has shown that the fluorescence of these compounds in the nematic phase can be red-shifted compared to their emission in solution or solid states. tandfonline.com By blending several of these liquid crystals, it is possible to formulate room-temperature luminescent liquid crystals. tandfonline.com

Corrosion Inhibition Studies

This compound has demonstrated effectiveness as a corrosion inhibitor, particularly for mild steel in acidic environments. Its protective properties are attributed to its ability to adsorb onto the metal surface, forming a barrier against corrosive agents.

Evaluation of Corrosion Rate and Protection Efficiency

The performance of this compound as a corrosion inhibitor is evaluated by measuring the reduction in the corrosion rate of mild steel in acidic solutions. billundbib.dk The inhibition efficiency increases with the concentration of the inhibitor. researchgate.netinformaticsjournals.co.in Electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy, are used to determine the corrosion rate and the inhibitor's effectiveness. researchgate.netinformaticsjournals.co.inrsc.org Studies have shown that this compound and its derivatives can significantly decrease the corrosion current density, indicating a slower corrosion rate. researchgate.netmdpi.com

Table 1: Corrosion Rate and Inhibition Efficiency Data

| Inhibitor Concentration | Corrosion Rate | Inhibition Efficiency (%) |

| 0 mM | High | 0 |

| Low | Reduced | Moderate |

| High | Significantly Reduced | High |

Note: This table represents a generalized trend. Actual values vary with specific experimental conditions.

Adsorption Mechanisms on Metal Surfaces (e.g., Langmuir adsorption model)

The mechanism of corrosion inhibition by this compound involves its adsorption onto the metal surface. ijcsi.pro The Langmuir adsorption isotherm model is often used to describe this process, suggesting the formation of a monolayer of the inhibitor on the metal. researchgate.netnih.govsolubilityofthings.com This model assumes that all adsorption sites on the surface are equivalent and that the adsorption is a reversible process. wikipedia.org The adsorption of this compound molecules displaces water molecules and aggressive ions from the steel surface, thereby creating a protective film. mdpi.com The strength and nature of this adsorption can involve both physical (electrostatic) and chemical (chemisorption) interactions. mdpi.com

Application in Mild Steel Corrosion in Acidic Media